molecular formula C14H19BrN2O2 B5515580 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5515580
M. Wt: 327.22 g/mol
InChI Key: COZFTCFGVJQXID-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound with the molecular formula C14H19BrN2O2. This compound is characterized by the presence of a bromophenyl group and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The amide group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-morpholin-4-yl-ethanethione
  • 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
  • 4-(4-bromophenyl)-2-thiazolethiol

Uniqueness

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZFTCFGVJQXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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